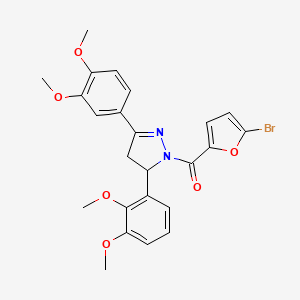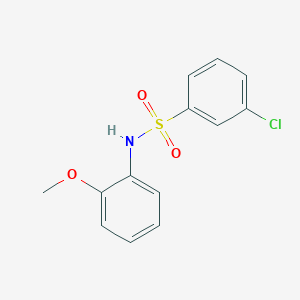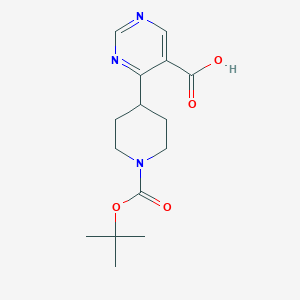
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrimidine ring substituted with a piperidine moiety, which is further protected by a tert-butoxycarbonyl (Boc) group. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the protection of amines.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-piperidone and tert-butoxycarbonyl chloride (Boc2O) as the primary starting materials.
Reaction Steps:
Protection of Piperidone: The piperidone is first reacted with Boc2O in the presence of a base such as triethylamine (TEA) to introduce the Boc group, forming N-Boc-4-piperidone.
Formation of Pyrimidine Ring: The protected piperidone is then subjected to a condensation reaction with a suitable pyrimidine derivative, often using reagents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Carboxylation: The resulting pyrimidine derivative undergoes carboxylation, typically using reagents like carbon monoxide (CO) and a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Automated systems can control reaction conditions precisely, ensuring consistent product quality and reducing waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, aqueous conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether.
Substitution: Amines, alcohols, polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Amides, ethers.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across various fields:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study biological systems, particularly in the context of enzyme inhibition and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting diseases involving pyrimidine metabolism.
Industry: It is used in the development of new materials and catalysts, contributing to advancements in material science.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug discovery, it may act as an inhibitor of enzymes involved in pyrimidine metabolism, thereby affecting nucleotide synthesis. The molecular targets and pathways involved would be specific to the biological system under study.
Vergleich Mit ähnlichen Verbindungen
N-Boc-4-piperidone: Similar in structure but lacks the pyrimidine ring.
4-(1-(Boc)-piperidin-4-yl)pyrimidine-5-carboxylic acid: Similar but with different substituents on the pyrimidine ring.
4-(1-(Boc)-piperidin-4-yl)pyrimidine-5-carboxamide: Similar but with an amide group instead of a carboxylic acid.
Uniqueness: The presence of the Boc-protected piperidine moiety in combination with the pyrimidine ring makes this compound unique. It offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
This comprehensive overview highlights the significance of 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid in various scientific and industrial applications. Its versatility and unique structure make it an important compound in the field of organic chemistry.
Eigenschaften
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-6-4-10(5-7-18)12-11(13(19)20)8-16-9-17-12/h8-10H,4-7H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTKDMVYWRARNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=NC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-7-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2837533.png)
![Tert-butyl 3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B2837535.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2837536.png)
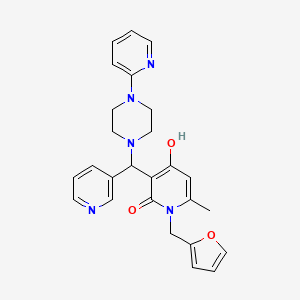
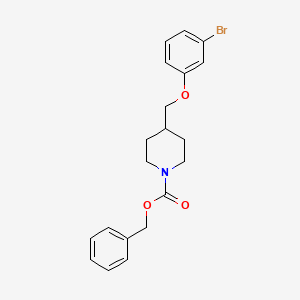
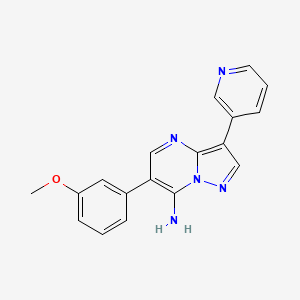
![5-Chloro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2837541.png)
![N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]oxirane-2-carboxamide](/img/structure/B2837542.png)
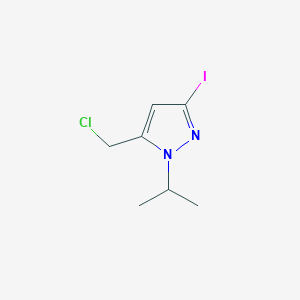
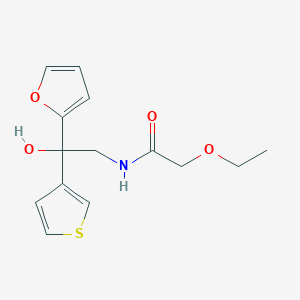
![[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2837551.png)
